3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
CAS No.:
Cat. No.: VC18101288
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14BrN3O2 |
|---|---|
| Molecular Weight | 276.13 g/mol |
| IUPAC Name | 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoic acid |
| Standard InChI | InChI=1S/C9H14BrN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15) |
| Standard InChI Key | HVRCWDINPMWRLZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(CN1C=C(C=N1)Br)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₉H₁₄BrN₃O₂, with a molecular weight of 276.13 g/mol . Its structure comprises a brominated pyrazole ring linked to a propanoic acid group, which is further substituted with a propylamino moiety. Key identifiers include:
The pyrazole ring’s planarity and electronic delocalization contribute to its stability, while the bromine atom at the 4th position enhances electrophilic reactivity .
Spectral and Physicochemical Data
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Predicted Collision Cross Section (CCS): For adducts such as [M+H]⁺ (218.97637 m/z), the CCS is 142.9 Ų, indicating moderate molecular compactness .
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LogP: Experimental logP values range from 2.27–3.17, suggesting moderate lipophilicity suitable for membrane permeability .
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Solubility: Aqueous solubility is limited (0.186 mg/mL in ESOL predictions), necessitating formulation optimization for biological assays .
Synthesis and Reaction Conditions
Key Synthetic Routes
The synthesis typically involves multi-step reactions under controlled conditions:
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Nucleophilic Substitution: Reaction of 4-bromo-1H-pyrazole with tert-butyl 4-(mesyloxy)piperidine-1-carboxylate in DMF using NaH as a base yields intermediate piperidine derivatives .
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Suzuki–Miyaura Coupling: Palladium-catalyzed coupling with boronic acids under microwave irradiation (120°C, 30 min) introduces aryl groups to the pyrazole core .
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Acid Hydrolysis: Removal of tert-butyl protecting groups using HCl in ethyl acetate provides the final propanoic acid derivative .
Representative Yield: A 65% yield was achieved using Pd(PPh₃)₂Cl₂ and Na₂CO₃ in a 1,2-dimethoxyethane/water system .
Optimization Challenges
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Temperature Sensitivity: Reactions above 80°C risk decomposition, necessitating precise thermal control.
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Catalyst Loading: Pd-based catalysts at 0.05–0.1 eq. balance cost and efficiency .
Analytical Characterization Techniques
Spectroscopic Methods
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NMR: ¹H NMR confirms the propylamino chain (δ 1.4–2.8 ppm) and pyrazole protons (δ 7.5–8.1 ppm).
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IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the carboxylic acid and amine groups.
Applications in Pharmaceutical Research
Drug Development
This compound serves as a precursor for targeted kinase inhibitors and antibacterial agents. Its low molecular weight (276.13 g/mol) aligns with Lipinski’s rule, favoring oral bioavailability .
Structure-Activity Relationship (SAR)
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Bromine Substitution: Enhances electrophilicity, improving target binding .
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Propylamino Chain: Increases solubility and modulates steric interactions .
Comparative Analysis with Related Pyrazole Derivatives
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